5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound belonging to the oxadiazole class of heterocyclic compounds. Characterized by its unique structure, which includes a chloromethyl group and a dimethoxy-substituted phenyl group, this compound is of interest in various fields, particularly in medicinal chemistry and materials science. The oxadiazole ring system is known for its diverse biological activities and potential applications in drug development.
The compound can be synthesized through various methods involving the cyclization of suitable precursors. Its synthesis has been documented in several scientific studies that explore the preparation and properties of oxadiazole derivatives. Notably, it has been highlighted in research focusing on novel compounds with potential pharmacological applications.
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole falls under the classification of heterocyclic compounds, specifically within the oxadiazole derivatives. This classification is significant due to the biological activities associated with oxadiazoles, including antimicrobial and anticancer properties.
The synthesis of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves several key steps:
The synthesis may utilize various catalysts and conditions to optimize yields and minimize reaction times. For instance, microwave-assisted synthesis has been reported to enhance efficiency and reduce solvent use .
The molecular structure of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole features:
The molecular formula for this compound is , with a molecular weight of approximately 273.69 g/mol. The presence of functional groups contributes to its reactivity and interaction with biological targets.
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in further synthetic pathways.
The mechanism of action for 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors:
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis conditions but are essential for practical applications.
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several notable applications:
The strategic optimization of heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties in drug candidates. Among these privileged structures, five-membered rings containing nitrogen and oxygen heteroatoms—particularly 1,2,4-oxadiazoles—have emerged as versatile frameworks due to their balanced electronic properties, metabolic stability, and capacity for diverse molecular interactions. The compound 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 91066-47-6) exemplifies this approach, integrating a multifunctional 1,2,4-oxadiazole core with a chloromethyl reactivity handle and dimethoxyphenyl aromatic system to create a synthetically adaptable scaffold with significant pharmacological potential [1] [5].
The 1,2,4-oxadiazole ring is characterized by a five-membered structure containing two nitrogen atoms and one oxygen atom, historically termed "furo[ab]diazoles" following their 1884 discovery by Tiemann and Krüger [2] [7]. This heterocycle exhibits distinctive physicochemical attributes that underpin its value in drug design:
Bioisosteric Versatility: 1,2,4-Oxadiazoles serve as stable bioisosteres for labile carbonyl-containing functionalities like esters, amides, and carbamates. This substitution mitigates hydrolytic susceptibility while preserving spatial geometry and hydrogen-bonding capacity. For example, the oxadiazole ring's nitrogen atoms (particularly N4) function as hydrogen bond acceptors analogous to carbonyl oxygen, enabling similar target engagement without metabolic vulnerability [3] [6] [7].
Electron-Deficient Character: As one of the most electron-poor azole heterocycles, the 1,2,4-oxadiazole ring exerts a strong electron-withdrawing effect—comparable to nitro or cyano groups—with pronounced influence through the C(5) position. This property significantly modulates the electron density of appended aryl systems like the 3,4-dimethoxyphenyl group in our target compound, potentially enhancing interactions with π-rich biological targets [2] [7].
Metabolic and Chemical Stability: Unlike ester or amide bioisosteres, 1,2,4-oxadiazoles demonstrate exceptional resilience under physiological conditions, including stability in concentrated sulfuric acid and aqueous media. This robustness translates to improved metabolic half-lives in drug candidates. The chloromethyl derivative further leverages this stability while providing a site for targeted derivatization [2] [6].
Table 1: Physicochemical Properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₁ClN₂O₃ | Empirical formula |
Molecular Weight | 254.67 g/mol | Calculated |
Hydrogen Bond Acceptors | 5 | Computational (TPSA) |
Hydrogen Bond Donors | 0 | Computational |
LogP | 2.49 | Computational prediction |
Aromaticity Index | Low (conjugated diene-like) | UV spectral analysis [2] |
The specific substitution pattern in 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole enhances its drug design utility: The 3,4-dimethoxyphenyl moiety at C(3) provides a planar aromatic system capable of π-π stacking or hydrophobic interactions, while the chloromethyl group at C(5) serves as a versatile electrophilic handle for nucleophilic displacement (e.g., with amines to form aminomethyl derivatives) or further cyclization reactions. This molecular architecture aligns with scaffold-hopping strategies where the oxadiazole core replaces less stable functionalities while maintaining optimal vectorial positioning of pharmacophoric elements [5] [6] [7].
While all azole heterocycles offer nitrogen-rich frameworks for drug design, critical differences in electronic distribution, aromaticity, and hydrogen-bonding capacity dictate their applicability. The 1,2,4-oxadiazole scaffold exhibits distinct advantages over structurally related azoles:
Aromaticity and Electronic Effects: Unlike symmetrical 1,3,4-oxadiazoles that exhibit higher aromaticity (evidenced by bathochromic shifts in UV spectra upon phenyl substitution), 1,2,4-oxadiazoles behave more like conjugated dienes. This reduced aromaticity facilitates reactions with strong nucleophiles (e.g., n-butyllithium) at C(5), a reactivity exploited in further functionalization. Thiazoles and 1,2,3-triazoles, conversely, display greater aromatic stability but less synthetic versatility for ring modification [2] [7].
Hydrogen-Bonding Profile: 1,2,4-Oxadiazoles possess three potential hydrogen-bond acceptor atoms (N2, N4, O), exceeding the capacity of thiazoles (two acceptors: N, S) or isoxazoles (two acceptors: N, O). This enhanced acceptor potential improves target engagement in biological environments. Crucially, 1,2,4-oxadiazoles lack N-H bonds, eliminating hydrogen bond donor capability—a trait shared with 1,3,4-oxadiazoles but distinct from imidazoles or pyrazoles [3] [9].
Biological Performance: Clinically validated 1,2,4-oxadiazole-containing drugs include oxolamine (antitussive), ataluren (read-through agent for nonsense mutations), and fasplon (anxiolytic). This track record contrasts with thiadiazoles, which face greater metabolic challenges due to sulfur oxidation. In direct pharmacological comparisons, oxadiazoles frequently outperform isosteric thiazoles in potency and pharmacokinetic profiles, attributed to their superior hydrolytic stability and more favorable logP characteristics [3] [6].
Table 2: Comparative Analysis of Heterocyclic Cores in Drug Design
Property | 1,2,4-Oxadiazole | 1,3,4-Thiadiazole | Thiazole | 1,2,3-Triazole |
---|---|---|---|---|
Aromaticity | Low (diene-like) | Moderate | High | High |
H-Bond Acceptors | 3 | 3 | 2 | 3 |
Metabolic Stability | High | Moderate (S-oxidation risk) | Moderate | High |
logP Contribution | +0.5 to +1.5 | +1.0 to +2.0 | +1.0 to +1.8 | -0.1 to +0.7 |
Synthetic Flexibility | High (C5 electrophilicity) | Moderate | Moderate | Low (requires click chemistry) |
The chloromethyl-functionalized 1,2,4-oxadiazole scaffold demonstrates particular advantages in anticancer and anti-infective agent development. Its electron-withdrawing nature acidifies adjacent protons (e.g., -CH₂Cl), facilitating nucleophilic displacement—a property less pronounced in thiazole analogs. Additionally, the 3,4-dimethoxyphenyl substitution mimics natural ligand motifs seen in kinase inhibitors and antiparasitic agents, leveraging hydrophobic interactions within target binding pockets more effectively than smaller heterocyclic systems [3] [6] [9].
Table 3: Synthetic Accessibility of Key Derivatives via Chloromethyl Reactivity
Nucleophile | Product Class | Therapeutic Application | Yield Range | Reference |
---|---|---|---|---|
Primary amines | Aminomethyl derivatives | Anticancer agents | 70-92% | [6] |
Thiols | Thioether conjugates | Anti-inflammatory agents | 65-88% | [7] |
Azide | Azidomethyl precursors | Click chemistry intermediates | >90% | [6] |
Carboxylates | Ester-functionalized analogs | Prodrug development | 60-78% | [7] |
Though not the primary focus of this structural analysis, the pharmacological promise of this chemotype merits contextual mention. 1,2,4-oxadiazole derivatives exhibit documented activity against diverse disease targets:
Anticancer Applications: Analogues with aryl substitutions demonstrate tubulin polymerization inhibition, kinase modulation (e.g., RET kinase), and histone deacetylase (HDAC) inhibition. The dimethoxyphenyl motif may enhance DNA intercalation or topoisomerase inhibition [3] [6].
Anti-Infective Potential: Oxadiazoles show efficacy against Mycobacterium tuberculosis (targeting DprE1 and InhA), Plasmodium spp. (dihydrofolate reductase inhibition), and viral pathogens. The chlorine atom may contribute to hydrophobic target interactions [3] [9].
CNS Targets: Natural oxadiazoles like phidianidine A bind μ-opioid receptors and dopamine transporters. The 3,4-dimethoxy configuration resembles catecholaminergic neurotransmitters, suggesting CNS target potential [2] [6].
Table 4: Pharmacological Targets of Structurally Related 1,2,4-Oxadiazoles
Disease Area | Molecular Target | Biological Effect | Structural Features Required |
---|---|---|---|
Cancer | HDAC enzymes | Epigenetic modulation | Aryl cap + zinc-binding group (e.g., -SH) |
Tuberculosis | DprE1 enzyme | Cell wall synthesis inhibition | Electron-deficient aryl + flexible linker |
Protozoal infections | Dihydrofolate reductase | Nucleotide synthesis disruption | 2,4-Diaminopyrimidine mimic |
Neuropathic pain | σ receptors | Receptor modulation | Basic amine + lipophilic aryl |
The strategic incorporation of the chloromethyl group enables efficient generation of structure-activity relationship (SAR) libraries through nucleophilic displacement—significantly accelerating lead optimization compared to non-functionalized heterocycles. This synthetic tractability, combined with the core’s favorable drug-like properties, positions 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a high-value intermediate for next-generation therapeutic development [5] [6] [7].
Concluding Remarks
The optimization of 1,2,4-oxadiazole scaffolds exemplifies rational heterocyclic design in medicinal chemistry. 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole integrates three pharmacologically strategic elements: a metabolically stable bioisostere core, an electron-modulating aryl system, and a synthetically versatile chloromethyl handle. This configuration outperforms analogous thiazole and thiadiazole derivatives in key parameters including metabolic stability, hydrogen-bonding capacity, and synthetic flexibility. Future research will likely exploit this scaffold’s potential through targeted derivatization—particularly at the C(5) position—yielding novel candidates for oncological, infectious, and neurological disorders.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1